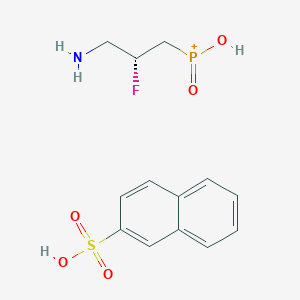

Lesogaberan napadisylate

Description

BenchChem offers high-quality Lesogaberan napadisylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lesogaberan napadisylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H16FNO5PS+ |

|---|---|

Molecular Weight |

348.31 g/mol |

IUPAC Name |

[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C10H8O3S.C3H7FNO2P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;4-3(1-5)2-8(6)7/h1-7H,(H,11,12,13);3H,1-2,5H2/p+1/t;3-/m.1/s1 |

InChI Key |

QERQFECXORQRHA-ZYRQIYSTSA-O |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C([C@H](C[P+](=O)O)F)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.C(C(C[P+](=O)O)F)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of Lesogaberan Napadisylate: A Deep Dive into GABAB Receptor Affinity and Selectivity

For Immediate Release: December 6, 2025

This technical guide provides a comprehensive overview of the GABAB receptor binding affinity and selectivity of lesogaberan (B1674770) napadisylate (formerly AZD-3355), a potent and selective GABAB receptor agonist. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characterization of this compound.

Lesogaberan was developed as a peripherally restricted GABAB receptor agonist, aiming to reduce the central nervous system side effects associated with other agonists like baclofen. Its primary therapeutic target was gastroesophageal reflux disease (GERD), where it demonstrated the ability to inhibit transient lower esophageal sphincter relaxations.[1][2]

Quantitative Analysis of Receptor Affinity and Selectivity

Lesogaberan exhibits high affinity for the GABAB receptor and substantial selectivity over the GABAA receptor subtype. The following tables summarize the key quantitative data derived from radioligand binding and functional assays.

| Parameter | Receptor | Species/System | Value | Reference |

| Ki (inhibition constant) | GABAB | Rat Brain Membranes | 5.1 nM | [3] |

| IC50 (half maximal inhibitory concentration) | GABAB | Rat Brain Membranes | 2 nM | [4] |

| EC50 (half maximal effective concentration) | Human GABAB1a/2 | Recombinant CHO Cells | 8.6 nM | [3] |

Table 1: Lesogaberan Affinity and Potency at the GABAB Receptor

| Parameter | Receptor | Species/System | Value | Selectivity (over GABAB) | Reference |

| Ki (inhibition constant) | GABAA | Rat Brain Membranes | 1.4 µM | ~275-fold | [3] |

Table 2: Lesogaberan Selectivity Profile

Experimental Protocols

The following sections detail the methodologies employed to determine the affinity and functional potency of lesogaberan.

Radioligand Binding Assay for GABAB Receptor Affinity

The affinity of lesogaberan for the GABAB receptor was determined using a competitive radioligand binding assay with [3H]GABA in rat brain membranes.

1. Membrane Preparation:

-

Whole rat brains are homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is then centrifuged at 140,000 x g for 30 minutes at 4°C.

-

The pellet is resuspended in deionized water and re-homogenized, followed by another centrifugation at 140,000 x g for 30 minutes.

-

The final pellet containing the synaptic membranes is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and stored at -70°C.

2. Binding Assay Protocol:

-

Thawed membrane preparations are washed twice with the binding buffer by centrifugation.

-

The protein concentration of the membrane suspension is determined using a standard method (e.g., Bradford assay).

-

In a 96-well plate, the following are added:

-

A fixed concentration of [3H]GABA.

-

Increasing concentrations of unlabeled lesogaberan.

-

A high concentration of unlabeled GABA to determine non-specific binding.

-

The prepared rat brain membranes (0.1-0.2 mg of protein per well).

-

-

The plate is incubated for a defined period (e.g., 45 minutes) at 4°C.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand, followed by washing with ice-cold buffer.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value, the concentration of lesogaberan that inhibits 50% of the specific binding of [3H]GABA, is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay for Functional Potency

The functional potency of lesogaberan was assessed by measuring its ability to stimulate an increase in intracellular calcium ([Ca2+]i) in Chinese Hamster Ovary (CHO) cells stably co-expressing the human GABAB1a and GABAB2 receptor subunits.

1. Cell Culture and Plating:

-

CHO cells stably transfected with the human GABAB1a/2 receptors are cultured in a suitable medium (e.g., Ham's F-12 with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Cells are seeded into 96-well, black-walled, clear-bottom plates and grown to near confluence.

2. Calcium Indicator Loading:

-

The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for approximately 1 hour.

3. Functional Assay Protocol:

-

After incubation, the dye solution is removed, and the cells are washed again with the buffered salt solution.

-

The plate is placed in a fluorescence plate reader (e.g., a FlexStation or similar instrument).

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Increasing concentrations of lesogaberan are added to the wells, and the change in fluorescence intensity is monitored over time.

4. Data Analysis:

-

The increase in fluorescence, corresponding to the rise in intracellular calcium, is measured.

-

The EC50 value, the concentration of lesogaberan that produces 50% of the maximal response, is determined by plotting the response against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Molecular Mechanisms

To better understand the context of lesogaberan's action, the following diagrams illustrate the GABAB receptor signaling pathway and the experimental workflows.

References

- 1. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

A Deep Dive into the Preclinical Pharmacology of Lesogaberan Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (B1674770) (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Developed initially for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[2][3] While its clinical development for GERD was halted due to insufficient efficacy in Phase IIb trials, its well-characterized preclinical profile and safety data have led to its exploration in other therapeutic areas, such as non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the preclinical pharmacology of Lesogaberan napadisylate, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.

Mechanism of Action

Lesogaberan is a peripherally restricted GABA-B receptor agonist.[2][4] The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability. In the context of GERD, Lesogaberan's activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to reduce the frequency of TLESRs.[3]

Figure 1: Simplified GABA-B Receptor Signaling Pathway.

In Vitro Pharmacology

The in vitro potency and selectivity of Lesogaberan have been characterized in various assays.

| Parameter | Value | Species/System | Reference |

| EC50 | 8.6 nM | Human recombinant GABA-B receptors (CHO cells) | [1][5] |

| IC50 | 2 nM | Displacement of GABA binding from rat brain membranes | [2] |

| Ki (GABA-B) | 5.1 nM | Rat brain membranes ([3H]GABA displacement) | [1][5] |

| Ki (GABA-A) | 1.4 µM | Rat brain membranes ([3H]GABA displacement) | [1][5] |

| Selectivity | >600-fold for GABA-B over GABA-A | [2] |

Experimental Protocols

GABA-B Receptor Functional Assay:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-B1a and GABA-B2 subunits.

-

Method: Measurement of increased intracellular Ca2+ concentration upon receptor activation.

-

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. Lesogaberan is added at varying concentrations, and the resulting change in fluorescence is measured using a fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the concentration-response curve.[2]

GABA-B Receptor Binding Assay:

-

Tissue Preparation: Crude synaptic membranes prepared from rat whole brain.

-

Radioligand: [3H]GABA.

-

Procedure: Membranes are incubated with a fixed concentration of [3H]GABA and varying concentrations of Lesogaberan in a suitable buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled GABA. The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 value, the concentration of Lesogaberan that inhibits 50% of specific [3H]GABA binding, is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]

In Vivo Pharmacology

Efficacy in a Canine Model of Transient Lower Esophageal Sphincter Relaxations (TLESRs)

Lesogaberan has demonstrated significant efficacy in reducing the frequency of TLESRs in a well-established dog model.

| Dose (Intragastric) | Inhibition of TLESRs | Reference |

| 3 mg/kg | ~50% | [2] |

| 7 µmol/kg (oral) | Significant reduction in reflux episodes and acid exposure time over 24 hours | [6] |

Experimental Protocol: TLESR Dog Model

Figure 2: Experimental Workflow for the Canine TLESR Model.

-

Animal Model: Conscious dogs equipped with a gastric fistula and esophageal manometry and pH catheters.

-

Procedure: Following drug or vehicle administration, a liquid meal is infused into the stomach via the fistula, followed by gastric air insufflation to induce TLESRs. Esophageal and lower esophageal sphincter (LES) pressures are continuously monitored using a manometry catheter, while esophageal pH is monitored with a pH electrode to detect reflux events (pH < 4). The number of TLESRs and reflux episodes are quantified over a 3-hour post-prandial period.[6][7]

Efficacy in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)

Recent studies have explored the therapeutic potential of Lesogaberan in a "Fibrosis and Tumors, NASH" (FAT-NASH) mouse model.

| Treatment | Outcome | Reference |

| Lesogaberan (10 and 30 mg/kg) | Dose-dependent reduction in the development of hepatocellular carcinoma (HCC) | [8] |

| Lesogaberan (in vitro) | Downregulation of profibrotic gene and protein expression in human stellate cells | [9] |

Experimental Protocol: FAT-NASH Mouse Model

Figure 3: Experimental Workflow for the FAT-NASH Mouse Model.

-

Animal Model: C57BL/6J mice.

-

Induction of NASH: Mice are fed a "Western" diet high in fat, fructose, and cholesterol, and receive weekly intraperitoneal (IP) injections of a low dose of carbon tetrachloride (CCl4). This regimen induces a NASH phenotype with progressive fibrosis and the development of hepatocellular carcinoma (HCC).[8]

-

Treatment: Lesogaberan or vehicle is administered orally, typically starting after the establishment of NASH (e.g., at 12 weeks) and continuing for a defined period (e.g., 12 weeks).

-

Analysis: At the end of the study, livers are harvested for histological analysis (e.g., H&E staining for inflammation and steatosis, Sirius Red staining for fibrosis), and gene expression analysis of fibrotic and inflammatory markers. For HCC studies, tumor incidence and multiplicity are assessed.[8][9]

Pharmacokinetics

| Parameter | Rat | Dog | Reference |

| Oral Bioavailability | 100% | 88% | [1] |

| Systemic Clearance | Relatively low | - | [1] |

| Plasma Protein Binding | 1% | - | [1] |

| Human Plasma Protein Binding | 1% | [1] |

Preclinical Safety and Toxicology

Preclinical safety studies of up to 12 months in duration, as well as lifetime bioassays, have been conducted in rats and mice.[2]

-

General Tolerability: Lesogaberan was generally well-tolerated.[2]

-

Observed Effects:

-

Hepatic Safety: No hepatic toxicity was observed in preclinical studies.[2]

-

Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any specific risks.[2]

Conclusion

Lesogaberan napadisylate is a potent, selective, and peripherally restricted GABA-B receptor agonist with a well-defined preclinical pharmacological profile. Its efficacy in animal models of GERD and NASH, combined with a favorable pharmacokinetic and safety profile, underscores its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the pharmacology of Lesogaberan and related compounds. While its development for GERD has been discontinued, the comprehensive preclinical data available supports the continued exploration of Lesogaberan for other indications where the modulation of peripheral GABA-B receptors may be beneficial.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 3. (R)-(3-amino-2-fluoropropyl) phosphinic acid (AZD3355), a novel GABAB receptor agonist, inhibits transient lower esophageal sphincter relaxation through a peripheral mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repurposing Lesogaberan to Promote Human Islet Cell Survival and β-Cell Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lesogaberan - Ace Therapeutics [acetherapeutics.com]

- 6. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response of canine lower esophageal sphincter to gastric distension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lesogaberan Napadisylate in Chronic Cough Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic cough, a condition affecting a significant portion of the global population, remains a therapeutic challenge with limited effective treatments. The pathophysiology of chronic cough is complex, often involving neuronal hypersensitivity. Recent research has focused on the gamma-aminobutyric acid type B (GABA-B) receptor as a potential therapeutic target. Lesogaberan (B1674770) napadisylate, a peripherally acting GABA-B receptor agonist, has been investigated for its potential to modulate the cough reflex. This technical guide provides an in-depth overview of the current understanding of lesogaberan's mechanism of action, its effects on chronic cough as demonstrated in clinical and preclinical studies, and the underlying pathophysiology. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in this field.

Introduction to Chronic Cough Pathophysiology

Chronic cough is a persistent cough lasting for more than eight weeks. While it can be a symptom of underlying respiratory diseases, a significant number of cases are classified as refractory or unexplained chronic cough, where no underlying cause can be identified. The prevailing hypothesis for refractory chronic cough is a centrally mediated cough hypersensitivity syndrome, where the nerves that sense stimuli in the airways become overly sensitive.

One of the mechanisms implicated in triggering cough is gastroesophageal reflux (GER). Transient lower esophageal sphincter relaxations (TLESRs) are a primary cause of GER, allowing stomach contents to move up into the esophagus, which can either be aspirated into the airways or stimulate afferent nerve pathways in the esophagus that trigger the cough reflex.[1][2] TLESRs are spontaneous relaxations of the lower esophageal sphincter (LES) that are not triggered by swallowing and are of a longer duration (10-45 seconds) than swallow-induced relaxations.[1][2]

The GABA-B Receptor and its Role in Cough

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[3] It exerts its effects through two main types of receptors: GABA-A and GABA-B. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.[3][4][5] They are found in both the central and peripheral nervous systems.[6]

Activation of GABA-B receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability.[3] This is achieved through the modulation of ion channels, specifically by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels, and by inhibiting adenylyl cyclase.[3]

GABA-B receptor agonists have been shown to have antitussive effects.[7] The centrally acting GABA-B agonist, baclofen, has demonstrated the ability to reduce cough responses to inhaled capsaicin (B1668287).[7] However, its clinical utility is limited by significant CNS side effects.[8][9] This has led to the development of peripherally acting GABA-B agonists like lesogaberan, with the aim of achieving therapeutic effects on cough with a more favorable side-effect profile.[7][8]

GABA-B Receptor Signaling Pathway

The signaling cascade initiated by the activation of the GABA-B receptor is crucial to its inhibitory function. The following diagram illustrates this pathway.

Caption: GABA-B receptor signaling pathway leading to neuronal inhibition.

Lesogaberan Napadisylate: A Peripherally Acting GABA-B Agonist

Lesogaberan (also known as AZD3355) is a potent and selective GABA-B receptor agonist.[10] It was developed to target peripheral GABA-B receptors, thereby minimizing the CNS side effects associated with centrally acting agonists like baclofen.[8] The primary initial indication for lesogaberan was gastroesophageal reflux disease (GERD), where it was shown to reduce the frequency of TLESRs.[11][12]

Proposed Mechanism of Action in Chronic Cough

The potential antitussive effect of lesogaberan in chronic cough is thought to be mediated through two primary mechanisms:

-

Reduction of TLESRs: By activating GABA-B receptors on the vagal afferent pathways that control the LES, lesogaberan reduces the frequency of TLESRs.[12] This, in turn, decreases the incidence of gastroesophageal reflux, a key trigger for cough in some patients.

-

Direct Inhibition of Airway Sensory Nerves: GABA-B receptors are also present on peripheral sensory nerves in the airways. Activation of these receptors by lesogaberan may directly inhibit the excitability of these nerves, making them less responsive to tussive stimuli.[13]

The following diagram illustrates the proposed dual mechanism of action of lesogaberan in chronic cough.

Caption: Proposed dual mechanism of action of lesogaberan in chronic cough.

Clinical Evidence: A Key Randomized Controlled Trial

A significant clinical investigation into the efficacy of lesogaberan for chronic cough was a single-center, double-blind, placebo-controlled, randomized crossover study.[9][13][14]

Experimental Protocol

-

Study Design: Double-blind, placebo-controlled, randomized crossover trial.[9][14]

-

Participants: 22 patients with refractory chronic cough.[9][14]

-

Intervention: Lesogaberan 120 mg modified-release twice daily or a matched placebo for two weeks.[9][14]

-

Crossover: After a two-week washout period, patients were crossed over to the alternative therapy.[9][14]

-

Primary Endpoint: 24-hour cough frequency measured using an acoustic monitoring system.[9][14]

-

Secondary Endpoints: Cough responses to inhaled capsaicin and the number of cough bouts.[9][14]

-

Additional Assessments: Gastroesophageal reflux was assessed by 24-hour pH/impedance monitoring at screening.[9][14]

The following diagram outlines the experimental workflow of this clinical trial.

Caption: Experimental workflow of the randomized crossover trial of lesogaberan.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the clinical trial of lesogaberan in patients with refractory chronic cough.

| Outcome Measure | Lesogaberan vs. Placebo | p-value | Citation |

| 24-hour Cough Frequency | 26% reduction | 0.12 | [9][14][15] |

| Cough Bouts | 31% reduction | 0.04 | [13][15][16] |

| Capsaicin-Evoked Cough | Significant improvement | 0.04 | [9][13][14] |

Preclinical Evidence

Preclinical studies in animal models have provided foundational evidence for the potential antitussive effects of GABA-B receptor agonists.

Experimental Models of Cough

Various animal models, primarily using guinea pigs, are employed to study cough.[17][18][19] Cough can be induced by various chemical irritants, including:

-

Citric Acid: A commonly used tussive agent.[20]

-

Capsaicin: Activates TRPV1 receptors on sensory nerves to induce cough.[17][20]

Enhanced cough models, where animals are exposed to cigarette smoke or other inflammatory stimuli, are used to mimic the cough hypersensitivity seen in chronic cough patients.[17][20]

Summary of Preclinical Findings

| Animal Model | Tussive Agent | Intervention | Key Findings | Citation |

| Guinea Pig | Citric Acid | Lesogaberan | Dose-dependent reduction in coughing | [21] |

| Guinea Pig | Citric Acid | Baclofen (centrally acting) | Dose-dependent reduction in coughing | [21] |

| Cat | Mechanical Stimulation | Baclofen (centrally acting) | Dose-dependent inhibition of cough | [21] |

| Guinea Pig | Capsaicin | Baclofen (centrally acting) | Inhibition of cough | [21] |

Pharmacokinetics and Safety Profile of Lesogaberan

Pharmacokinetics

-

Absorption: Lesogaberan is rapidly and extensively absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[22]

-

Elimination Half-Life: The terminal half-life of lesogaberan is between 11 and 13 hours.[22]

-

Excretion: Approximately 84% of the administered dose is excreted in the urine as the parent compound or its metabolites.[22]

Safety and Tolerability

In clinical trials for GERD, lesogaberan was generally well-tolerated.[11] The most common adverse events reported in a study involving patients with reflux symptoms were headache and transient paresthesia.[12] A high prevalence of paresthesia was noted in healthy individuals in early-phase trials, which could be mitigated by using modified-release formulations.[23] In the chronic cough trial, lesogaberan was also reported to be well-tolerated.[9][14]

Conclusion and Future Directions

Lesogaberan napadisylate has shown promise as a potential therapeutic agent for chronic cough. Its peripheral mechanism of action offers a significant advantage over centrally acting GABA-B agonists by reducing CNS side effects. The clinical evidence, although not demonstrating a statistically significant reduction in 24-hour cough frequency, did show significant improvements in cough hypersensitivity and the number of cough bouts, suggesting a potential role for peripheral GABA-B receptors in the pathophysiology of refractory chronic cough.[9][13][14]

Further research is warranted to fully elucidate the role of lesogaberan and peripheral GABA-B receptor modulation in the management of chronic cough. Larger clinical trials with refined patient populations and endpoints may be necessary to definitively establish its efficacy. Additionally, exploring combination therapies or alternative formulations could optimize the therapeutic potential of this compound. The development of lesogaberan represents a significant step forward in understanding the complex mechanisms of chronic cough and offers a novel avenue for targeted drug development. Although the development of lesogaberan was halted due to a lack of clinically meaningful effects in GERD, the insights gained from its investigation in chronic cough remain valuable for the field.[23]

References

- 1. Physiology, Lower Esophageal Sphincter - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [Transient lower esophageal sphincter relaxation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAB receptor - Wikipedia [en.wikipedia.org]

- 7. The Therapeutic Landscape in Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Lesogaberan, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. A double-blind randomised placebo-controlled trial investigating the effects of lesogaberan on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. progettolibra.it [progettolibra.it]

- 16. researchgate.net [researchgate.net]

- 17. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetic profile of lesogaberan (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Reducing Adverse Effects During Drug Development: The Example of Lesogaberan and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro characterization of Lesogaberan napadisylate

An In-Depth Technical Guide to the In Vitro Characterization of Lesogaberan (B1674770) Napadisylate

Introduction

Lesogaberan (also known as AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3][4] Developed initially by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux events.[4][5][6] Unlike the archetypal GABA-B agonist baclofen, Lesogaberan was designed to have limited penetration of the central nervous system (CNS), thereby reducing the potential for CNS-related side effects.[3][5] This document provides a technical overview of the essential in vitro pharmacological studies used to characterize Lesogaberan napadisylate, detailing its binding affinity, functional potency, and the experimental protocols employed for its evaluation.

Quantitative Pharmacological Data

The in vitro profile of Lesogaberan demonstrates its high potency and selectivity for the GABA-B receptor. The key quantitative parameters from various studies are summarized below.

| Parameter | Value | Receptor/System | Species | Reference |

| EC50 | 8.6 nM | Human recombinant GABA-B receptors | Human | [1] |

| Ki | 5.1 nM | GABA-B Receptor (displacement of [3H]GABA) | Rat | [1] |

| Ki | 1.4 µM | GABA-A Receptor (displacement of [3H]GABA) | Rat | [1] |

| Cell Proliferation | 2-3 fold increase | Human islet cells | Human | [1][7] |

Experimental Protocols

The characterization of Lesogaberan relies on a series of established in vitro assays to determine its binding characteristics and functional effects.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound for its target receptor.

-

Objective: To quantify the affinity of Lesogaberan for GABA-B and GABA-A receptors.

-

Methodology:

-

Tissue Preparation: Brain tissue (e.g., from rats) is homogenized in a suitable buffer and centrifuged to isolate crude membrane fractions, which are rich in GABA receptors.

-

Competitive Binding: A constant concentration of a radiolabeled ligand, such as [3H]GABA, is incubated with the prepared brain membranes.

-

Test Compound Addition: Increasing concentrations of unlabeled Lesogaberan are added to the incubation mixture. Lesogaberan competes with the radioligand for binding to the GABA-B receptors.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of Lesogaberan that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

-

Selectivity Determination: To assess selectivity, a similar protocol is followed for the GABA-A receptor, allowing for a direct comparison of Ki values.[1]

Functional Potency Assays (EC50 Determination)

Functional assays measure the biological response resulting from receptor activation, providing the potency (EC50) of the agonist. For G-protein coupled receptors like GABA-B, GTPγS binding assays are commonly employed.

-

Objective: To determine the concentration of Lesogaberan required to elicit a half-maximal functional response at the human GABA-B receptor.

-

Methodology:

-

System Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293 cells) stably expressing recombinant human GABA-B receptors.

-

Assay Principle: The GABA-B receptor is coupled to a Gi/o protein. Upon agonist binding, this G-protein exchanges GDP for GTP, initiating downstream signaling. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated G-protein and accumulates.

-

Incubation: The cell membranes are incubated with a fixed concentration of [35S]GTPγS, GDP (to ensure the G-protein is in its inactive state initially), and varying concentrations of Lesogaberan.

-

Separation and Detection: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free form by filtration. The radioactivity is then quantified.

-

Data Analysis: A dose-response curve is generated by plotting the amount of bound [35S]GTPγS against the logarithm of the Lesogaberan concentration. The EC50 value is the concentration of Lesogaberan that produces 50% of the maximal stimulation.

-

Cell Proliferation Assay

This assay was used to investigate the effect of Lesogaberan on the growth of specific cell types.

-

Objective: To evaluate the mitogenic effect of Lesogaberan on human islet cells.[1][7]

-

Methodology:

-

Cell Culture: Human islet cells are cultured in a suitable medium.

-

Treatment: The cells are treated with various concentrations of Lesogaberan (e.g., 3, 10, and 30 nM) or a vehicle control for a specified duration (e.g., 4 days).[1][7]

-

Proliferation Measurement: Cell proliferation can be quantified using several methods, such as:

-

BrdU Incorporation: Measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.

-

Metabolic Assays: Using reagents like MTT or WST-1, which are converted into a colored product by metabolically active (i.e., living and proliferating) cells.

-

-

Data Analysis: The results from the Lesogaberan-treated groups are compared to the vehicle control to determine the relative increase in cell proliferation.[1][7]

-

Visualizations

GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a GABA-B agonist like Lesogaberan.

Caption: GABA-B receptor signaling pathway activated by Lesogaberan.

Experimental Workflow for In Vitro Characterization

The logical progression of experiments to characterize a novel compound like Lesogaberan is depicted below.

Caption: Experimental workflow for the in vitro characterization of Lesogaberan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 3. Lesogaberan - Wikipedia [en.wikipedia.org]

- 4. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The GABA-B Agonist Lesogaberan Napadisylate: A Technical Overview of its Efficacy in Modulating Transient Lower Esophageal Sphincter Relaxations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of lesogaberan (B1674770) napadisylate (formerly AZD3355), a selective GABA-B receptor agonist, and its effects on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).[1][2][3][4] This document synthesizes findings from key clinical and preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application.

Core Mechanism of Action

Lesogaberan acts as a potent and selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[5][6][7] These receptors are metabotropic and are widely distributed throughout the gastrointestinal tract, including on vagal afferent pathways that are crucial in triggering TLESRs.[2][8] By activating GABA-B receptors, lesogaberan inhibits the signaling cascade that leads to the relaxation of the lower esophageal sphincter (LES), thereby reducing the frequency of reflux events.[5][6] Unlike its predecessor baclofen (B1667701), lesogaberan was designed as a peripherally restricted agent to minimize central nervous system side effects.[9][10]

Signaling Pathway of Lesogaberan in TLESR Inhibition

The following diagram illustrates the proposed signaling pathway through which lesogaberan exerts its effects on the lower esophageal sphincter.

Summary of Quantitative Data

The efficacy of lesogaberan in modulating TLESRs and related physiological parameters has been quantified in several studies. The tables below summarize these findings for easy comparison.

Table 1: Effects of Lesogaberan in Healthy Volunteers

| Parameter | Dose | Change vs. Placebo | Study Population | Reference |

| Number of TLESRs | 0.8 mg/kg (single dose) | ↓ 36% | 21 healthy men | [3] |

| Number of Acid Reflux Episodes | 0.8 mg/kg (single dose) | ↓ significantly (mean reduction of 1.6) | 21 healthy men | [3] |

| Basal LES Pressure | 0.8 mg/kg (single dose) | ↑ 39% | 21 healthy men | [3] |

Table 2: Effects of Lesogaberan in GERD Patients

| Parameter | Dose | Change vs. Placebo | Study Population | Reference |

| Number of TLESRs | 65 mg BID | ↓ 25% (postprandial) | 21 GERD patients on PPIs | [4][5] |

| Basal LES Pressure | 65 mg BID | ↑ 28% (postprandial) | 21 GERD patients on PPIs | [4][5] |

| Number of Reflux Episodes | 65 mg BID | ↓ 47% (postprandial) | 21 GERD patients on PPIs | [5] |

| Number of Reflux Events | 65 mg (3 doses over 24h) | ↓ ~35% (over 24 hours) | 21 GERD patients on PPIs | [4] |

| Symptom Response Rate | 240 mg BID (4 weeks) | 26.2% vs. 17.9% for placebo | 661 GERD patients partially responsive to PPIs | [11] |

Table 3: Preclinical Data in Animal Models

| Parameter | Dose | Change vs. Control | Animal Model | Reference |

| Number of TLESRs | 3 mg/kg | ↓ ~50% | Dog | [5] |

| Number of Reflux Episodes (24h) | 7 µmol/kg | ↓ from 10.7 to 4.6 | Dog | [10] |

| Acid Exposure Time (24h) | 7 µmol/kg | ↓ from 51.2 min to 23.6 min | Dog | [10] |

Detailed Experimental Protocols

The following sections describe the methodologies employed in key clinical trials investigating the effects of lesogaberan.

Protocol 1: Crossover Study in Healthy Volunteers

-

Objective: To assess the effect of a single oral dose of lesogaberan on TLESRs in healthy male subjects.[3]

-

Study Design: A single-blind, placebo-controlled, randomized, three-period crossover study.[3]

-

Participants: 24 healthy men were enrolled, with 21 completing the study.[3]

-

Intervention: Participants received single oral doses of lesogaberan (0.8 mg/kg), baclofen (40 mg, as a positive control), and placebo, with washout periods of at least 7 days between each treatment.[3]

-

Methodology:

-

Primary Endpoint: The number of TLESRs during the 3-hour postprandial period.[3]

Protocol 2: Add-on Therapy in GERD Patients

-

Objective: To evaluate the effect of lesogaberan on reflux and LES function in patients with persistent GERD symptoms despite proton pump inhibitor (PPI) therapy.[4][12]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.[4]

-

Participants: 27 patients with a history of GERD and incomplete response to PPIs were randomized.[4][12]

-

Intervention: Patients received either lesogaberan (65 mg) or placebo twice on day one and once on day two, in addition to their ongoing PPI treatment.[4]

-

Methodology:

-

Primary Endpoint: The number of TLESRs during the 3-hour postprandial period on day two.[12]

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for a clinical trial assessing the effects of lesogaberan on TLESRs.

Conclusion

Lesogaberan napadisylate has demonstrated a clear, quantifiable effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of associated reflux events in both healthy volunteers and patients with GERD. Its peripheral action as a GABA-B agonist presents a targeted therapeutic approach. While clinical development was discontinued, the data from these studies provide valuable insights into the role of the GABA-B receptor in esophageal motility and offer a foundation for future research in this area. The methodologies outlined herein serve as a robust framework for the continued investigation of novel agents targeting TLESRs.

References

- 1. gut.bmj.com [gut.bmj.com]

- 2. Frontiers | A Gut Feeling about GABA: Focus on GABAB Receptors [frontiersin.org]

- 3. Effect of lesogaberan, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Beyond acid suppression: new pharmacologic approaches for treatment of GERD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lesogaberan - Wikipedia [en.wikipedia.org]

- 10. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TLESR-impedance study in patients [astrazenecaclinicaltrials.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Lesogaberan Napadisylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of Lesogaberan napadisylate, a potent and selective GABA-B receptor agonist. The included methodologies are essential for researchers in pharmacology and drug development investigating the compound's mechanism of action and pharmacological profile.

Introduction

Lesogaberan (also known as AZD-3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] As a G protein-coupled receptor (GPCR), the GABA-B receptor plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3] Lesogaberan was developed for the potential treatment of gastroesophageal reflux disease (GERD).[2] In vitro studies are fundamental to understanding its potency, selectivity, and functional effects on cellular signaling pathways.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of Lesogaberan.

Table 1: Receptor Binding Affinity of Lesogaberan

| Parameter | Radioligand | Tissue/Cell Source | Value | Reference |

| Ki | [3H]GABA | Rat brain membranes | 5.1 nM | [1][4] |

| IC50 | [3H]GABA | Rat brain membranes | 2 nM | [2] |

| Ki (selectivity) | [3H]GABA | Rat GABA-A receptor | 1.4 µM | [1][4] |

Table 2: Functional Potency of Lesogaberan

| Parameter | Assay | Cell Line | Value | Reference |

| EC50 | Intracellular Ca2+ mobilization | CHO cells expressing human GABA-B1a/2 | 8.6 nM | [1][2][4] |

| EC50 | cAMP accumulation | CHO-K1 cells expressing human GABA-B1A/B2 | Agonist activity confirmed | [5] |

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like Lesogaberan initiates a cascade of intracellular events through the dissociation of the associated heterotrimeric G protein into its Gα and Gβγ subunits. The primary signaling pathway involves the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Additionally, the Gβγ subunit can directly modulate ion channels, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[3][6] Emerging evidence also suggests that GABA-B receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[7][8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. GABAB receptor coupling to G-proteins and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB receptors couple to Gαq to mediate increases in voltage-dependent calcium current during development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gi-coupled γ-aminobutyric acid-B receptors cross-regulate phospholipase C and calcium in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Lesogaberan Napadisylate in Rodent Models of Gastroesophageal Reflux Disease (GERD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (B1674770) (also known as AZD3355) is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] It was developed as a potential treatment for gastroesophageal reflux disease (GERD).[1][2] The primary mechanism of action of Lesogaberan in the context of GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[3][4] By activating GABA-B receptors, Lesogaberan helps to reduce the frequency of these relaxations, thereby decreasing the reflux of gastric contents into the esophagus.[3][4] Preclinical and clinical studies have demonstrated its potential to reduce reflux episodes and increase lower esophageal sphincter (LES) pressure.[3][4] Although its development was discontinued (B1498344) due to limited clinical efficacy in the target patient population, the compound remains a valuable tool for preclinical research in GERD and related disorders.[5]

These application notes provide detailed protocols for inducing GERD in rodent models and guidance on the application of Lesogaberan napadisylate for efficacy studies. While specific quantitative data on Lesogaberan's efficacy in rodent GERD models is limited in publicly available literature, this document compiles relevant preclinical and clinical data to inform study design.

Mechanism of Action: Signaling Pathway

Lesogaberan acts as an agonist at GABA-B receptors, which are G-protein coupled receptors. Activation of these receptors on vagal afferent nerves in the stomach is believed to inhibit the signaling cascade that leads to TLESRs.

Caption: GABA-B Receptor Signaling Pathway Activated by Lesogaberan.

Data Presentation

Preclinical Efficacy of Lesogaberan in a Dog Model of GERD

While specific data in rodent GERD models is scarce, studies in dogs provide valuable insights into the preclinical efficacy of Lesogaberan.

| Species | Dosage (oral) | Parameter Measured | Outcome | Reference |

| Dog | 7 µmol/kg | Number of Reflux Episodes / 24h | 57% reduction (from 10.7 to 4.6 episodes) | [4] |

| Dog | 7 µmol/kg | Acid Exposure Time / 24h | 54% reduction (from 51.2 to 23.6 minutes) | [4] |

| Dog | 3 mg/kg | Transient Lower Esophageal Sphincter Relaxations (TLESRs) | ~50% inhibition | [1] |

Clinical Efficacy of Lesogaberan in Human GERD Patients

| Population | Dosage (oral) | Parameter Measured | Outcome | Reference |

| Healthy Volunteers | 0.8 mg/kg (single dose) | Number of TLESRs | 36% reduction | [1] |

| GERD Patients | 65 mg (twice daily) | Number of Reflux Episodes | ~35% reduction | [3] |

| GERD Patients | 65 mg (twice daily) | Number of TLESRs | 25% reduction | [3] |

| GERD Patients | 65 mg (twice daily) | Lower Esophageal Sphincter (LES) Pressure | 28% increase | [3] |

Experimental Protocols

Rodent Model of GERD: Surgical Induction by Pyloric and Forestomach Ligation

This protocol describes a common surgical method to induce GERD in rats, leading to reflux esophagitis.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

-

Surgical instruments (scissors, forceps, needle holder)

-

Silk suture material (e.g., 3-0)

-

Heating pad

-

Sterile saline solution

-

Animal recovery cage

Procedure:

-

Animal Preparation: Fast the rats for 24 hours with free access to water.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Surgical Procedure:

-

Place the anesthetized rat in a supine position on a heating pad to maintain body temperature.

-

Make a midline laparotomy incision (approximately 2-3 cm) through the skin and abdominal muscles to expose the stomach.

-

Carefully locate the pylorus (the junction of the stomach and the small intestine).

-

Ligate the pylorus using a silk suture.

-

Identify the transitional region between the forestomach and the glandular portion of the stomach.

-

Apply a second ligature at this junction.

-

Close the abdominal incision in two layers (muscle and skin) using sutures.

-

-

Post-operative Care:

-

Administer sterile saline subcutaneously to prevent dehydration.

-

House the rats in individual cages for recovery.

-

Provide free access to water.

-

-

Sham Control Group: Perform the same surgical procedure on a control group of rats, but without the ligations.

Experimental Workflow for GERD Induction and Treatment:

Caption: Experimental Workflow for Rodent GERD Model and Treatment.

Application of Lesogaberan Napadisylate in the Rat GERD Model

Vehicle:

Lesogaberan napadisylate can be dissolved in sterile water or a suitable vehicle for administration. The final formulation should be prepared fresh on the day of the experiment.

Dosage and Administration:

-

Dosage: Based on preclinical data in other species and related compounds, a starting dose range of 1-10 mg/kg for oral administration in rats is suggested. A dose-response study is recommended to determine the optimal dose. A study on a different indication in mice used oral gavage doses of 10 mg/kg and 30 mg/kg.[5]

-

Administration: Administer Lesogaberan or vehicle via oral gavage. The timing of administration can be either prophylactic (before GERD induction) or therapeutic (after GERD induction), depending on the study objectives. For an acute model, administration 30-60 minutes prior to or immediately after surgery is common.

Outcome Measures:

-

Macroscopic Esophageal Lesion Score: After euthanasia, the esophagus should be removed, opened longitudinally, and rinsed with saline. The severity of hemorrhagic erosions can be scored based on their length and confluence.

-

Histopathological Examination: Esophageal tissue should be fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Microscopic evaluation can assess for epithelial defects, inflammation, and other pathological changes.

-

Lower Esophageal Sphincter (LES) Pressure Measurement: In a separate cohort of animals, LES pressure can be measured using a manometry catheter. This is a more complex procedure and requires specialized equipment.

-

Biochemical Markers: Esophageal tissue can be homogenized to measure levels of inflammatory markers such as myeloperoxidase (MPO), cytokines (e.g., TNF-α, IL-1β), and markers of oxidative stress.

Logical Relationship Diagram

Caption: Logical Relationship of GERD Pathophysiology and Lesogaberan's Therapeutic Action.

Conclusion

Lesogaberan napadisylate serves as a valuable pharmacological tool for investigating the role of GABA-B receptor agonism in the pathophysiology and treatment of GERD in rodent models. The protocols outlined above provide a framework for inducing GERD in rats and for designing studies to evaluate the efficacy of Lesogaberan. While direct quantitative data for Lesogaberan in rodent GERD models is not extensively published, the information from dog and human studies, along with data from other indications in rodents, can guide dose selection and the choice of relevant outcome measures. Researchers should perform dose-response studies to determine the optimal therapeutic window for Lesogaberan in their specific experimental setup.

References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 2. Lesogaberan - Wikipedia [en.wikipedia.org]

- 3. Effects of lesogaberan on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lesogaberan Napadisylate in Preclinical NASH Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a growing global prevalence, for which there are currently no approved therapies. Drug repositioning presents a promising strategy to accelerate the identification of new treatments. Lesogaberan (formerly AZD3355), a selective γ-aminobutyric acid type B (GABA-B) receptor agonist, was identified as a potential therapeutic candidate for NASH through a computational drug repositioning strategy.[1][2][3] Preclinical studies have subsequently validated its efficacy, demonstrating its hepatoprotective, anti-inflammatory, and antifibrotic properties.[1][2][3]

These application notes provide a comprehensive overview of the administration of Lesogaberan napadisylate in preclinical NASH models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Lesogaberan is a potent and selective agonist for the GABA-B receptor.[1] The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, activation of the GABA-B receptor by Lesogaberan has been shown to inhibit their activation.[4][5] Transcriptomic analysis has revealed that Lesogaberan treatment impacts key regulatory nodes, including Myc, as well as the MAP and ERK kinase pathways, leading to the downregulation of profibrotic and inflammatory gene expression.[1][2][3]

Experimental Protocols

In Vitro Studies

1. Human Hepatic Stellate Cell (LX-2) Culture and Treatment

-

Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Treatment: Cells are treated with Lesogaberan (30 nM or 100 nM) or DMSO (vehicle control). Sorafenib (7500 nM) can be used as a positive control.

-

Duration: Treatment is carried out for 48 and 72 hours.

-

Washout: To assess the reversibility of the effects, the drug-containing media is removed, and cells are washed and maintained in fresh DMEM with 10% FBS for an additional 48 to 72 hours.

-

Analysis: Gene expression of fibrogenic markers (e.g., COL1A1, ACTA2 (α-SMA)) is quantified using RT-qPCR.

2. Human Precision-Cut Liver Slices (hPCLS)

-

Slice Preparation: hPCLS are prepared from human liver tissue.

-

Treatment: Slices are treated with Lesogaberan.

-

Analysis: The expression of profibrotic and inflammatory genes such as COL1A1, αSMA, and TNF-α in the tissue and the secretion of collagen1α1 into the medium are analyzed.

In Vivo Murine NASH Model

1. Animal Model: FAT-NASH (Fructose, Atherogenic Diet, and Low-Dose CCl4)

-

Animals: Six-week-old male and female C57BL/6J mice.

-

Induction of NASH:

-

Diet: Mice are fed a Western diet and provided with sugar water.

-

CCl4 Administration: Concurrently, mice receive weekly intraperitoneal (IP) injections of low-dose carbon tetrachloride (CCl4).

-

Duration: The NASH induction protocol is maintained for 24 weeks. A baseline assessment of disease progression is typically performed at 12 weeks.

-

2. Lesogaberan Administration

-

Treatment Groups:

-

Vehicle control (0.5% Methylcellulose in water)

-

Lesogaberan (10 mg/kg)

-

Lesogaberan (30 mg/kg)

-

Obeticholic acid (OCA) (30 mg/kg) as a positive control

-

-

Administration:

-

Route: Oral gavage.

-

Frequency: Twice daily, five days a week.

-

Initiation and Duration: Treatment starts at week 13 of the NASH protocol and continues for the subsequent 12 weeks.

-

-

Monitoring: Body weight is monitored regularly.

3. Endpoint Analysis

-

Histology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis.

-

Gene and Protein Expression:

-

Liver lysates are prepared for RNA and protein extraction.

-

RT-qPCR is used to quantify the mRNA levels of fibrogenic genes (e.g., Col1α1, Acta2) and inflammatory markers. Data is normalized to a housekeeping gene like GAPDH.

-

Western blotting is performed to assess the protein levels of markers like Col1α1 and αSMA, with GAPDH used as a loading control.

-

-

Tumor Development: The incidence and number of hepatocellular carcinoma (HCC) nodules are recorded at the end of the study.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Lesogaberan in NASH models.

Table 1: Effect of Lesogaberan on Profibrotic Gene Expression in Human Hepatic Stellate Cells (LX-2)

| Treatment | Duration | COL1A1 mRNA Expression (Fold Change vs. Vehicle) | ACTA2 (α-SMA) mRNA Expression (Fold Change vs. Vehicle) |

| Lesogaberan (30 nM) | 48h | Downregulated | Downregulated |

| Lesogaberan (100 nM) | 48h | Significantly Downregulated | Significantly Downregulated |

| Lesogaberan (30 nM) | 72h | Downregulated | Downregulated |

| Lesogaberan (100 nM) | 72h | Significantly Downregulated | Significantly Downregulated |

Note: Specific fold-change values with statistical significance (p-values) should be extracted from the source publication for detailed analysis.[1]

Table 2: In Vivo Efficacy of Lesogaberan in the FAT-NASH Murine Model

| Parameter | Vehicle | Lesogaberan (10 mg/kg) | Lesogaberan (30 mg/kg) | Obeticholic Acid (30 mg/kg) |

| Body Weight Change | Baseline | No significant change | Significant decrease | Not reported |

| Hepatic Fibrosis (Sirius Red) | Severe | Reduced | Significantly Reduced | Reduced |

| Col1α1 mRNA Expression | High | Reduced | Significantly Reduced | Reduced |

| α-SMA Protein Expression | High | Reduced | Significantly Reduced | Reduced |

| HCC Incidence (Male) | 100% | Reduced | Significantly Reduced | Reduced |

| HCC Incidence (Female) | 50% | Reduced | Significantly Reduced | Reduced |

| Total HCC Tumors/Mouse | High | Dose-dependent reduction | Dose-dependent reduction | Reduced |

Note: Data represents qualitative summaries of the reported effects. For precise quantitative comparisons, refer to the original publication.[1][6]

Computational Drug Repositioning Workflow

Lesogaberan was identified as a candidate for NASH treatment through a systematic computational approach.

Conclusion

The preclinical data strongly support the therapeutic potential of Lesogaberan napadisylate in the treatment of NASH. Its demonstrated anti-inflammatory and antifibrotic effects, mediated through the GABA-B receptor signaling pathway, make it a compelling candidate for further clinical investigation. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance novel therapies for NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The GABAB receptor inhibits activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols for Cell Proliferation Assays with Lesogaberan Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan napadisylate is a potent and selective agonist for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor.[1][2][3] Initially developed for gastroesophageal reflux disease (GERD)[4], recent studies have highlighted its potential role in modulating cell proliferation, offering new avenues for therapeutic exploration. These application notes provide detailed protocols for assessing the effects of Lesogaberan napadisylate on cell proliferation, focusing on methodologies relevant to human islet cells and hepatic stellate cells.

Mechanism of Action

Lesogaberan acts as an agonist at GABA-B receptors, which are G-protein coupled receptors (GPCRs).[5] Upon activation, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate downstream effector systems, including the inhibition of adenylyl cyclase, inactivation of voltage-gated Ca2+ channels, and activation of inwardly rectifying K+ channels.[5] In some cellular contexts, GABA-B receptor activation can also transactivate receptor tyrosine kinases, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), or influence other pathways like GSK-3β/NF-κB and Hippo/YAP1, which can, in turn, impact cell proliferation and survival.[1][6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Lesogaberan napadisylate.

Table 1: Receptor Binding and Potency

| Parameter | Species | Receptor | Value | Reference |

| EC50 | Human | Recombinant GABA-B | 8.6 ± 0.77 nM | [1][2] |

| Ki | Rat | GABA-B (brain membranes) | 5.1 ± 1.2 nM | [1] |

| Ki | Rat | GABA-A (brain membranes) | 1.4 ± 0.3 µM | [1] |

Table 2: In Vitro Cell Proliferation Effects

| Cell Type | Compound | Concentration | Effect | Assay | Reference |

| Human Islet Cells | Lesogaberan | 3 nM | Small, non-significant promitotic effect | [3H]-Thymidine Incorporation | [1][5] |

| Human Islet Cells | Lesogaberan | 10 nM | 2-3 fold increase in proliferation | [3H]-Thymidine Incorporation | [1][5] |

| Human Islet Cells | Lesogaberan | 30 nM | 2-3 fold increase in proliferation | [3H]-Thymidine Incorporation | [1][5] |

| Human Hepatic Stellate Cells (LX-2, phHSCs) | Lesogaberan (AZD3355) | Up to 100 nM | Well-tolerated for up to 72 hours | MTS Assay |

Experimental Protocols

Protocol 1: Human Islet Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is adapted from studies demonstrating the pro-proliferative effect of Lesogaberan on human islet cells.[5]

Objective: To quantify the effect of Lesogaberan napadisylate on the proliferation of human islet cells.

Materials:

-

Human islets

-

Culture medium (e.g., CMRL 1066 supplemented with 10% FBS, 1% penicillin/streptomycin)

-

Lesogaberan napadisylate (stock solution in a suitable solvent, e.g., water or DMSO)

-

Saclofen (B1680481) (GABA-B receptor antagonist, for control experiments)

-

[3H]-Thymidine

-

96-well culture plates

-

Cell harvester

-

Scintillation counter and vials

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA)

Procedure:

-

Cell Seeding:

-

Culture freshly isolated human islets in suspension culture.

-

Plate 50-75 islet equivalents (IEQ) per well in a 96-well plate.

-

-

Treatment:

-

Prepare working solutions of Lesogaberan napadisylate in culture medium at desired final concentrations (e.g., 3 nM, 10 nM, 30 nM).

-

For control wells, add medium with vehicle alone. For antagonist experiments, pre-treat with saclofen before adding Lesogaberan.

-

Add the treatment solutions to the respective wells.

-

Incubate for 4 days at 37°C in a 5% CO2 incubator.

-

-

[3H]-Thymidine Labeling:

-

On day 4, add 1 µCi of [3H]-thymidine to each well.

-

Incubate for an additional 18-24 hours.

-

-

Harvesting and Lysis:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the cells multiple times with PBS to remove unincorporated [3H]-thymidine.

-

Lyse the cells and precipitate the DNA using cold 5-10% TCA.

-

Wash the precipitate with ethanol to remove the TCA.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.

-

-

Data Analysis:

-

Calculate the average CPM for each treatment group.

-

Express the results as a fold change relative to the vehicle-treated control group.

-

Protocol 2: Hepatic Stellate Cell Proliferation Assay (BrdU Incorporation)

This protocol is designed for assessing the effects of Lesogaberan on the proliferation of human hepatic stellate cell lines (e.g., LX-2) or primary human hepatic stellate cells (phHSCs). It is based on the colorimetric detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation into newly synthesized DNA.

Objective: To measure the impact of Lesogaberan napadisylate on hepatic stellate cell proliferation.

Materials:

-

LX-2 cells or primary hHSCs

-

Culture medium (e.g., DMEM with 10% FBS)

-

Starvation medium (e.g., DMEM with 0.5% FBS)

-

Lesogaberan napadisylate

-

BrdU Cell Proliferation ELISA Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-conjugated secondary antibody, substrate, and stop solution)

-

96-well culture plates

-

Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

-

Cell Seeding:

-

Seed LX-2 cells (e.g., 5,000 cells/well) or phHSCs (e.g., 10,000 cells/well) into a 96-well plate in complete culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Serum Starvation:

-

Aspirate the complete medium and wash the cells with PBS.

-

Add starvation medium to each well and incubate for 12-24 hours to synchronize the cells.

-

-

Treatment:

-

Prepare working solutions of Lesogaberan napadisylate in starvation medium at desired concentrations (e.g., 10 nM, 30 nM, 100 nM).

-

Remove the starvation medium and add the treatment solutions.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

-

BrdU Labeling:

-

Following the treatment incubation, add the BrdU labeling reagent from the kit to each well (diluted to 1x in the respective treatment media).

-

Incubate for 2 hours (for LX-2 cells) or up to 16 hours (for slower-proliferating phHSCs).[10]

-

-

Immunodetection:

-

Aspirate the medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Aspirate the solution and wash the wells with the provided wash buffer.

-

Add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.

-

Aspirate and wash the wells three times.

-

Add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Aspirate and wash the wells three times.

-

-

Color Development and Measurement:

-

Add the TMB substrate to each well and incubate for 15-30 minutes, or until color develops.

-

Add the Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no cells) from all readings.

-

Calculate the mean absorbance for each treatment group and express it as a percentage of the vehicle-treated control.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GABAB R/GSK-3β/NF-κB signaling pathway regulates the proliferation of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABABR/GSK‐3β/NF‐κB signaling pathway regulates the proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAB receptor inhibits tumor progression and epithelial-mesenchymal transition via the regulation of Hippo/YAP1 pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

Application Notes and Protocols for Measuring Lesogaberan Napadisylate Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of Lesogaberan (B1674770) napadisylate, a selective γ-aminobutyric acid type B (GABAB) receptor agonist, in validated animal models of Gastroesophageal Reflux Disease (GERD) and Non-alcoholic Steatohepatitis (NASH).

Introduction

Lesogaberan napadisylate (formerly AZD-3355) is a peripherally restricted GABAB receptor agonist.[1][2] Its mechanism of action involves the activation of GABAB receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. In the context of GERD, Lesogaberan has been shown to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[3][4][5] More recently, its therapeutic potential has been explored in NASH, where it has demonstrated hepatoprotective, anti-inflammatory, and antifibrotic effects.[6][7]

Mechanism of Action: GABAB Receptor Signaling

Lesogaberan acts as an agonist at the GABAB receptor, a heterodimeric G-protein coupled receptor. Upon binding, it induces a conformational change that leads to the dissociation of the G-protein complex into its Gα (Gαi/o) and Gβγ subunits. These subunits then modulate downstream effectors, leading to a reduction in neuronal excitability and neurotransmitter release.

References

- 1. The novel, peripherally restricted GABAB receptor agonist lesogaberan (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lesogaberan - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]

- 5. researchgate.net [researchgate.net]

- 6. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Electrophysiology Recording with Lesogaberan Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lesogaberan (B1674770) (AZD3.355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor).[1] Initially developed for the treatment of gastroesophageal reflux disease (GERD), its mechanism of action involves the modulation of neuronal activity through the activation of GABA-B receptors.[2] These application notes provide detailed protocols for the use of Lesogaberan napadisylate in in vitro electrophysiology experiments, particularly focusing on patch-clamp recordings in brain slices.

Lesogaberan is a peripherally acting agent with low central nervous system (CNS) penetration, a characteristic intended to minimize CNS side effects observed with other GABA-B agonists like baclofen.[2][3] However, for in vitro studies on CNS tissue, direct application allows for the investigation of its effects on neuronal excitability and synaptic transmission.

Mechanism of Action

Lesogaberan selectively binds to and activates GABA-B receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors leads to a cascade of downstream signaling events that ultimately modulate neuronal function.

Signaling Pathway

The activation of GABA-B receptors by Lesogaberan initiates the following key signaling events:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in an efflux of potassium ions (K+), leading to hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, leading to a decrease in neurotransmitter release.

Caption: Signaling pathway of Lesogaberan via GABA-B receptors.

Data Presentation

The following table summarizes the key quantitative data for Lesogaberan napadisylate.

| Parameter | Species/System | Value | Reference |

| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [4][1] |

| Ki | Rat GABA-B receptors | 5.1 nM | [4][1] |

| Ki | Rat GABA-A receptors | 1.4 µM | [4][1] |

| In Vitro Proliferation | Human islet cells | 3-30 nM (enhances proliferation) | [4][1] |

Experimental Protocols

This section provides a detailed protocol for whole-cell patch-clamp recordings from neurons in acute brain slices to characterize the effects of Lesogaberan.

Solutions and Reagents

-

Lesogaberan Napadisylate Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 1 µM).

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 25 glucose. The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Internal Pipette Solution (for whole-cell voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 phosphocreatine, 5 QX-314, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjusted to pH 7.3 with CsOH.

-